2-O-甘露糖基甘露糖甲基醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

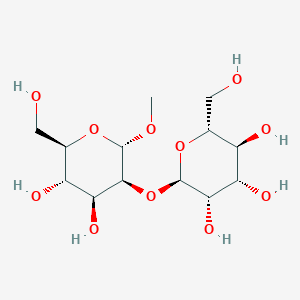

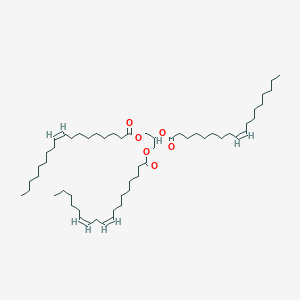

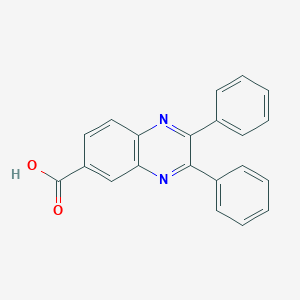

Methyl 2-O-mannopyranosylmannopyranoside is a compound with the molecular formula C13H24O11 and a molecular weight of 356.32 g/mol. It is available from certain biolabs .

Synthesis Analysis

The synthesis and conformational analysis of Methyl 2-O-mannopyranosylmannopyranoside have been studied . The synthesis was achieved by a recently published protocol for the in situ activation of thioglycosides .科学研究应用

Modulation of RNA Structures

Specific Scientific Field

Summary of the Application

“Methyl 2-O-mannopyranosylmannopyranoside” plays a significant role in the field of structural biology, particularly in the study of RNA structures . It is a highly abundant post-transcriptional RNA modification that can alter the biological activities of RNAs .

Methods of Application

The compound is used in NMR studies with the HIV-1 transactivation response (TAR) element as a model system . The modification preferentially stabilizes alternative secondary structures in which the modified nucleotides are paired .

Results or Outcomes

The modification increases both the abundance and lifetime of low-populated short-lived excited states by up to 10-fold . The extent of stabilization increased with the number of modifications and was also dependent on Mg 2+ .

Preparation of 3,6-Branched Mannose Trisaccharides

Specific Scientific Field

Summary of the Application

“Methyl 2-O-mannopyranosylmannopyranoside” is used in the preparation of 3,6-branched mannose trisaccharides . This is important in the synthesis of structurally complex carbohydrates .

Methods of Application

The compound is treated with 0.12 equiv of TsOH·H2O and 2-methoxypropene at 70 °C . This results in the direct formation of 2,3-O-isopropylidene-α-D-mannopyranosides .

Results or Outcomes

The method provides a highly efficient, regioselective way to produce 2,3-O-isopropylidene-α-D-mannopyranosides directly in 80%~90% yields . This method has been used to prepare a 3,6-branched α-D-mannosyl trisaccharide in a total yield of 50.4% .

属性

IUPAC Name |

(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O11/c1-21-13-11(9(19)7(17)5(3-15)23-13)24-12-10(20)8(18)6(16)4(2-14)22-12/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9+,10+,11+,12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAFWDJFJCEDHL-DZRUFMBTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208238 |

Source

|

| Record name | Methyl 2-O-mannopyranosylmannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-O-mannopyranosylmannopyranoside | |

CAS RN |

59571-75-4 |

Source

|

| Record name | Methyl 2-O-mannopyranosylmannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059571754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-O-mannopyranosylmannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dimethyl-9H-pyrido[2,3-b]indole](/img/structure/B14981.png)

![4-[(2-Methyl-2-ethoxycarbonyl)propyl]phenyl Disulfide](/img/structure/B14988.png)